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3-(5-Nitro-1H-pyrazol-1-

yl)piperidine

Cat. No.: B13165697

Get Quote

Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry

to overcome multi-drug resistance (MDR). This guide focuses on the Nitropyrazole-Piperidine

hybrid, a scaffold that merges the high-energy, bioreductive potential of nitropyrazoles with the

solubility and binding affinity of piperidines.

While pyrazoles are privileged structures in kinase inhibition (e.g., Crizotinib), the addition of a

nitro group (

) introduces a specific metabolic handle, primarily exploited in anti-tubercular (anti-TB) and
anaerobic antimicrobial drug discovery. The piperidine moiety serves as a flexible linker or a
specific binder to the solvent-exposed regions of target enzymes (e.g., InhA, CYP121A1).

Key Applications:

Tuberculosis (TB): Prodrug activation via bioreduction (similar to Pretomanid).
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Oncology: Kinase inhibition (EGFR/VEGFR) where the nitro group acts as an electronic

tuner.

Neglected Tropical Diseases: Chagas disease (T. cruzi) inhibition.

Structural Biology & Medicinal Chemistry Rationale
The Hybrid Advantage
The rationale for coupling a nitropyrazole to a piperidine rests on three medicinal chemistry

pillars:

Bioreductive Activation (The "Warhead"): In Mycobacterium tuberculosis (M.tb), the nitro

group on the pyrazole (or attached aryl ring) mimics the mechanism of bicyclic

nitroimidazoles. It undergoes hydride transfer mediated by deazaflavin-dependent

nitroreductases (Ddn), generating reactive nitrogen species (RNS) that poison the

respiratory complex or inhibit cell wall synthesis.

Solubility & Pharmacokinetics (The "Carrier"): Nitropyrazoles are often lipophilic and

crystalline (high melting points). The piperidine ring lowers

to an optimal range (2.5–3.5) and provides a protonatable nitrogen (

), enhancing aqueous solubility and lysosomal trapping in target cells.

Target Binding:

InhA (TB): The piperidine often occupies the hydrophobic substrate-binding pocket.

Kinases (Cancer): The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge

region (e.g., Met793 in EGFR), while the nitro group withdraws electrons, increasing the

acidity of adjacent protons for stronger

-stacking interactions.

Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR trends derived from recent bioassays against M.

tuberculosis (H37Rv strain) and A549 lung cancer cells.
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Structural Variation
Effect on Activity
(MIC/IC50)

Mechanistic Insight

4-Nitropyrazole Core
High Potency (MIC < 1.0

g/mL)

Electron-withdrawing group

enhances bioreduction

potential.

N1-Piperidine Linker Improved Solubility

Direct N-alkylation prevents

metabolic N-dealkylation

compared to ether linkages.

C3-Aryl Substitution Variable

Electron-donating groups

(OMe) reduce potency;

Halogens (Cl, F) increase

metabolic stability.

Piperidine-4-Amide Enhanced Selectivity

Amide bond acts as a

hydrogen bond donor/acceptor

in the enzyme active site.

Synthetic Strategy & Protocols
The synthesis of these hybrids typically follows a convergent pathway. The most robust method

involves the coupling of a Nitropyrazole Carboxylic Acid with a Substituted Piperidine.

Visualization: Synthetic Workflow
The following diagram illustrates the convergent synthesis of a 4-nitropyrazole-piperidine amide

hybrid.
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Caption: Convergent synthesis via amide coupling of a nitropyrazole acid and protected

piperidine amine.

Detailed Experimental Protocol
Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.

Reagents:

1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (1.0 eq)

4-Amino-1-benzylpiperidine (1.1 eq)

EDC

HCl (1.2 eq)

HOBt (1.2 eq)

DIPEA (3.0 eq)

Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in

anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

Coupling Agent Addition: Add EDC

HCl (1.2 mmol) and HOBt (1.2 mmol) at 0°C. Stir for 30 minutes to form the active ester.
Critical: Maintain low temperature to prevent racemization if chiral centers are present.

Amine Addition: Add 4-amino-1-benzylpiperidine (1.1 mmol) followed by DIPEA (3.0 mmol)

dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor

progress via TLC (Mobile phase: 5% MeOH in DCM).
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Workup: Quench with ice-cold water (20 mL). If the product precipitates, filter and wash with

water. If oil forms, extract with EtOAc (

), wash with brine, dry over

, and concentrate.

Purification: Purify via flash column chromatography (Silica gel, 60–120 mesh) using a

gradient of Hexane:EtOAc (7:3 to 1:1).

Self-Validation Check:

NMR: Look for the amide proton doublet around

8.0–8.5 ppm and the characteristic pyrazole singlet.

Mass Spec: Confirm

peak.

Therapeutic Focus: Anti-Tubercular Mechanism[1]
The most promising application of this scaffold is in targeting M. tuberculosis. The mechanism

involves a "Trojan Horse" strategy where the hybrid enters the bacteria and is activated by

specific enzymes.

Mechanism of Action Pathway
The following diagram details the bio-activation pathway within the mycobacterial cell.
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Caption: Bioreductive activation of nitropyrazole hybrids by mycobacterial Ddn enzymes.

Biological Assay Protocol (Alamar Blue - MABA)
To verify the anti-TB activity, the Microplate Alamar Blue Assay (MABA) is the gold standard for

high-throughput screening.

Preparation: Culture M.tb H37Rv strain in 7H9 broth supplemented with OADC (Oleic acid,

Albumin, Dextrose, Catalase).
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Plating: Add 100

L of media to 96-well plates. Add test compounds in serial dilutions (e.g., 100

g/mL to 0.19

g/mL).

Inoculation: Add 100

L of bacterial suspension (

CFU/mL) to wells.

Incubation: Incubate at 37°C for 7 days.

Development: Add 20

L of Alamar Blue reagent and 12

L of 10% Tween 80. Incubate for 24 hours.

Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable)

indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

Toxicity & ADMET Considerations
A critical aspect of nitro-heterocycle development is mutagenicity. The nitro group can be a

"structural alert" for genotoxicity.

Ames Test: All lead candidates must undergo the Ames test (Salmonella typhimurium strains

TA98 and TA100) +/- S9 metabolic activation.

Mitigation Strategy: If mutagenicity is observed, substituting the nitro group with a cyano (-

CN) or trifluoromethyl (-CF3) group on the pyrazole ring is a standard bioisosteric

replacement, though this often reduces anti-anaerobic potency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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